(+)-Blebbistatin

Description

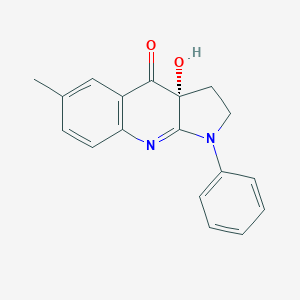

Structure

3D Structure

Properties

IUPAC Name |

(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424990 | |

| Record name | (+)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177356-70-5 | |

| Record name | Blebbistatin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLEBBISTATIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enantiomeric Dichotomy of Blebbistatin: A Technical Guide for Researchers

An In-depth Examination of (+)-Blebbistatin and (-)-Blebbistatin for Researchers, Scientists, and Drug Development Professionals

Blebbistatin, a small molecule inhibitor of myosin II, has become an indispensable tool in cell biology and drug discovery for dissecting the roles of this essential motor protein in a myriad of cellular processes. However, the biological activity of blebbistatin is stereospecific, residing almost exclusively in one of its enantiomers. This technical guide provides a comprehensive analysis of the critical differences between this compound and (-)-blebbistatin, offering a crucial resource for the precise design and interpretation of experiments.

Core Distinction: The Active and Inactive Forms

Blebbistatin exists as a racemic mixture of two enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. The profound difference between these two molecules lies in their biological activity.

-

(-)-Blebbistatin (S-enantiomer): This is the active enantiomer responsible for the potent and selective inhibition of myosin II ATPase activity.[1] It is the go-to compound for researchers aiming to probe the functions of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[2]

-

This compound (R-enantiomer): In stark contrast, this is the inactive enantiomer.[2] It exhibits minimal to no inhibitory effect on myosin II ATPase activity, even at high concentrations.[3] Consequently, this compound serves as an ideal negative control in experiments to distinguish the specific effects of myosin II inhibition from potential off-target or non-specific effects of the blebbistatin chemical scaffold.[2][4]

Mechanism of Action: A Stereospecific Interaction

The inhibitory action of (-)-blebbistatin is a result of its specific binding to a pocket on the myosin heavy chain. It does not compete with ATP for binding.[5][6] Instead, (-)-blebbistatin allosterically inhibits myosin II by binding to the myosin-ADP-Pi complex.[6][7] This binding event traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and subsequent force generation by slowing down the release of inorganic phosphate (Pi).[5][8]

The stereospecificity of this interaction is paramount. The binding pocket on the myosin head is chiral, meaning it can differentiate between the three-dimensional structures of the two enantiomers. The conformation of (-)-blebbistatin allows for a favorable and stable interaction with the binding site, leading to potent inhibition. Conversely, the spatial arrangement of atoms in this compound does not permit effective binding to this pocket, rendering it biologically inert as a myosin II inhibitor.

Quantitative Comparison of Inhibitory Activity

The disparity in the biological activity of the two enantiomers is starkly evident in their half-maximal inhibitory concentrations (IC50).

| Enantiomer | Target | IC50 (µM) | Notes |

| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 | Potent inhibitor |

| Non-muscle Myosin IIB | 0.5 - 5 | Potent inhibitor | |

| Skeletal Muscle Myosin | ~2 | Effective inhibitor[1] | |

| Smooth Muscle Myosin | ~80 | Poorly inhibited[9] | |

| This compound | Myosin II ATPase | >100 | Considered inactive[3] |

Experimental Protocols: Methodologies for Studying Blebbistatin's Effects

To rigorously investigate the differential effects of (+)- and (-)-blebbistatin, the following experimental protocols are fundamental.

Myosin ATPase Activity Assay

This assay directly measures the enzymatic activity of myosin II and is the primary method for quantifying the inhibitory potential of blebbistatin enantiomers.

Principle: The assay measures the rate of ATP hydrolysis by myosin, typically by detecting the amount of inorganic phosphate (Pi) released over time.

Methodology:

-

Preparation of Myosin: Purify myosin II from the tissue or cell type of interest (e.g., skeletal muscle, non-muscle cells).

-

Reaction Mixture: Prepare a reaction buffer containing actin, ATP, and Mg2+.

-

Inhibitor Addition: Add varying concentrations of (-)-blebbistatin or this compound (as a negative control) to the reaction mixture. A DMSO control should also be included.

-

Initiation and Incubation: Initiate the reaction by adding myosin II. Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination and Pi Detection: Stop the reaction (e.g., with a quenching solution). Quantify the released Pi using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the rate of Pi release as a function of the inhibitor concentration to determine the IC50 value.

Cell Motility/Wound Healing Assay

This assay assesses the impact of myosin II inhibition on cell migration, a process heavily dependent on non-muscle myosin II activity.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured.

Methodology:

-

Cell Culture: Plate cells to form a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing either (-)-blebbistatin, this compound, or a vehicle control (DMSO).

-

Live-Cell Imaging: Place the plate in an incubator equipped with a microscope and camera. Acquire images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.

-

Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure for each condition. A significant reduction in the closure rate with (-)-blebbistatin compared to the controls indicates inhibition of cell migration.

Visualizing the Mechanism and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of myosin II inhibition by blebbistatin and the logical workflow for a comparative experiment.

Caption: Mechanism of (-)-Blebbistatin Inhibition of the Myosin II ATPase Cycle.

References

- 1. (-)-Blebbistatin [sigmaaldrich.com]

- 2. Blebbistatin - Wikipedia [en.wikipedia.org]

- 3. ibupr.com [ibupr.com]

- 4. pnas.org [pnas.org]

- 5. stemcell.com [stemcell.com]

- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Inactive Enantiomer: A Technical Guide to Using (+)-Blebbistatin as a Negative Control in Myosin II Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (+)-blebbistatin and its critical role as a negative control in studies investigating the function of non-muscle myosin II (NMII). Understanding the enantiomer-specific activity of blebbistatin is paramount for the accurate interpretation of experimental data and the validation of myosin II as a therapeutic target.

Introduction: The Importance of a Negative Control

Blebbistatin is a highly selective inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[5][6][7] It exerts its inhibitory effect by binding to a cryptic pocket on the myosin head, trapping it in a state with low affinity for actin and slowing the release of ADP and phosphate.[8][9][10] This ultimately blocks the myosin ATPase cycle and inhibits actomyosin-based contractility.[5][8]

Enantioselectivity of Blebbistatin

Blebbistatin exists as two enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. The inhibitory activity against myosin II is almost exclusively attributed to the (-)-enantiomer.[11][12] The (+)-enantiomer is considered to be inactive and therefore serves as an ideal negative control in experiments.[11] Any cellular effect observed with (-)-blebbistatin but not with an equivalent concentration of this compound can be confidently attributed to the specific inhibition of myosin II.

Quantitative Data: Inhibitory Potency of Blebbistatin Enantiomers

The following table summarizes the half-maximal inhibitory concentrations (IC50) of blebbistatin enantiomers against various myosin II isoforms. The significant difference in potency underscores the importance of using the inactive (+)-enantiomer as a negative control.

| Myosin II Isoform | Active Enantiomer: (-)-Blebbistatin IC50 (µM) | Inactive Enantiomer: this compound IC50 (µM) | Reference(s) |

| Non-muscle Myosin IIA | 0.5 - 5 | > 100 (implied) | [6][7] |

| Non-muscle Myosin IIB | 0.5 - 5 | > 100 (implied) | [6][7] |

| Rabbit Skeletal Muscle Myosin | 0.5 | > 100 (implied) | [6][11] |

| Dictyostelium Myosin II | 2.96 - 7 | > 100 (implied) | [5][11] |

| Smooth Muscle Myosin | ~80 | Not specified | [6][11] |

| Gizzard Myosin II (HMM) | 14.4 ± 1.6 | Not specified | [13] |

| Gizzard Myosin II (S1) | 5.5 ± 0.4 | Not specified | [13] |

| Bovine Stomach Myosin II | 4.3 ± 0.5 | Not specified | [13] |

| β-cardiac Myosin | 1.12 | Not specified | [14] |

| Myh7b | 0.36 | Not specified | [14] |

Note: While many studies confirm the inactivity of this compound, specific IC50 values for this enantiomer are often not determined or reported, being significantly higher than the concentrations used for its active counterpart.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specificity of myosin II inhibition.

Myosin II ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin II, which is a direct indicator of its motor activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. Blebbistatin inhibits this activity.

Methodology:

-

Protein Purification: Purify myosin II (full-length, heavy meromyosin, or subfragment 1) and actin from a relevant source (e.g., rabbit skeletal muscle, Dictyostelium, or expressed recombinant proteins).[11]

-

Reaction Mixture: Prepare a reaction buffer containing imidazole or MOPS buffer, KCl, MgCl2, and EGTA at a specific pH (e.g., 7.0-7.5).[11][15]

-

Inhibitor Preparation: Prepare stock solutions of (-)-blebbistatin and this compound in DMSO. A range of final concentrations should be tested to determine the IC50.

-

Assay Procedure:

-

Add myosin II to the reaction buffer.

-

Add varying concentrations of (-)-blebbistatin or this compound (and a DMSO-only control).

-

Initiate the reaction by adding a mixture of F-actin and [γ-³²P]ATP or by using an NADH-linked assay.[11][15]

-

Incubate at a controlled temperature (e.g., 30°C).[11]

-

Stop the reaction at various time points.

-

-

Quantification:

-

Data Analysis: Plot the ATPase activity as a function of the inhibitor concentration to determine the IC50 values for both enantiomers. A significant difference in IC50 values confirms the specificity of (-)-blebbistatin.

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by myosin II motors immobilized on a surface.

Principle: The velocity of actin filament movement is a measure of myosin II motor function. This movement is inhibited by (-)-blebbistatin.

Methodology:

-

Flow Cell Preparation: Construct a flow cell using a glass slide and coverslip. Coat the surface with nitrocellulose or silanize it to allow for myosin attachment.[12]

-

Myosin Immobilization: Introduce a solution of myosin II (typically heavy meromyosin) into the flow cell and allow it to adhere to the surface.[12]

-

Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Visualization: Introduce fluorescently labeled (e.g., with phalloidin-rhodamine) F-actin into the flow cell.

-

Initiation of Motility: Add an assay buffer containing ATP, an ATP regeneration system (e.g., creatine kinase and phosphocreatine), and an oxygen scavenger system to initiate actin filament movement. Include either (-)-blebbistatin, this compound, or a DMSO control in the buffer.[12]

-

Data Acquisition: Record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera.[17][18]

-

Data Analysis: Track the velocity of individual actin filaments. A concentration-dependent decrease in velocity with (-)-blebbistatin but not with this compound demonstrates specific inhibition of myosin II motor activity.[17][18]

Cell-Based Assays (e.g., Cell Migration, Cytokinesis)

These assays assess the role of myosin II in various cellular processes.

Principle: Myosin II is crucial for processes like cell migration and cell division. Inhibition by (-)-blebbistatin should disrupt these processes, while this compound should have no effect.

Methodology:

-

Cell Culture: Culture the cells of interest under appropriate conditions.

-

Treatment: Treat the cells with a range of concentrations of (-)-blebbistatin, this compound, or a DMSO control. The optimal concentration should be determined empirically, often in the range of 10-100 µM for cellular studies.[19][20]

-

Assay Performance:

-

Migration Assay (e.g., Wound Healing/Scratch Assay): Create a "wound" in a confluent cell monolayer and monitor the rate of cell migration into the gap over time using microscopy.

-

Cytokinesis Assay: Synchronize cells and observe the progression through mitosis. Inhibition of myosin II typically leads to cytokinesis failure, resulting in binucleated cells.

-

-

Data Acquisition and Analysis:

-

For migration assays, quantify the area of the wound over time.

-

For cytokinesis assays, quantify the percentage of binucleated cells.

-

Compare the results between the (-)-blebbistatin, this compound, and control groups. A significant effect with (-)-blebbistatin and no effect with this compound indicates that the observed phenotype is due to myosin II inhibition.

-

Visualization of Concepts

Signaling Pathway of Non-Muscle Myosin II Regulation

References

- 1. mdpi.com [mdpi.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 4. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Blebbistatin - Wikipedia [en.wikipedia.org]

- 6. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]

- 11. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mk-lab.org [mk-lab.org]

- 16. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. researchgate.net [researchgate.net]

The Crucial Role of (+)-Blebbistatin in Validating Myosin II Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular mechanics, non-muscle myosin II (NMII) stands out as a pivotal motor protein, driving a panoply of fundamental processes ranging from cell division and migration to tissue morphogenesis and maintenance of cell shape. Given its central role, the ability to specifically inhibit NMII has become an indispensable tool for researchers dissecting these complex cellular events. (-)-Blebbistatin, a selective inhibitor of myosin II ATPase activity, has emerged as the gold standard for this purpose. However, the true power of (-)-blebbistatin as a research tool is unlocked only when used in conjunction with its inactive enantiomer, (+)-blebbistatin. This technical guide provides a comprehensive overview of the critical role of this compound in validating myosin II inhibition, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of myosin II biology.

The Principle of Enantiomeric Control: Why this compound is Essential

Blebbistatin exists as two enantiomers: the biologically active S-(-)-blebbistatin and the largely inactive R-(+)-blebbistatin. While (-)-blebbistatin potently inhibits the ATPase activity of myosin II, this compound exhibits minimal to no inhibitory effect on this motor protein.[1][2] This stereospecificity is the cornerstone of its utility as a negative control. By comparing the effects of (-)-blebbistatin to those of this compound, researchers can confidently attribute the observed cellular or biochemical changes to the specific inhibition of myosin II, rather than to off-target effects, cytotoxicity, or artifacts related to the compound's chemical structure or solvent. The use of this compound is therefore not just recommended but essential for rigorous and reproducible research.

Quantitative Comparison of Blebbistatin Enantiomers

The stark difference in the inhibitory potency of the two blebbistatin enantiomers is evident in their half-maximal inhibitory concentrations (IC50) against various myosin II isoforms.

| Myosin II Isoform | (-)-Blebbistatin IC50 (µM) | This compound IC50 (µM) | Reference |

| Non-muscle myosin IIA | 0.5 - 5 | >150 | [2][3] |

| Non-muscle myosin IIB | 0.5 - 5 | >150 | [2][3] |

| Skeletal Muscle Myosin | 0.5 - 5 | >150 | [2][3] |

| Smooth Muscle Myosin | ~80 | Not Reported | [2][4] |

| Dictyostelium Myosin II | ~7 | Essentially no inhibition | [2] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the myosin, actin concentration, and temperature.

Experimental Protocols for Validating Myosin II Inhibition

Robust validation of myosin II inhibition requires a multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays. The inclusion of this compound as a negative control is a critical component of each protocol.

Actin-Activated Mg²⁺-ATPase Assay

This assay directly measures the enzymatic activity of myosin II and is the most direct way to assess the inhibitory effect of blebbistatin.

Objective: To quantify the inhibition of myosin II ATPase activity by (-)-blebbistatin and to demonstrate the lack of inhibition by this compound.

Materials:

-

Purified non-muscle myosin II (or a specific isoform)

-

F-actin

-

ATP

-

Assay buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Phosphate detection reagent (e.g., malachite green-based)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing myosin II and F-actin in the assay buffer.

-

Add varying concentrations of (-)-blebbistatin or this compound to the reaction mixture. Include a DMSO-only control.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding ATP.

-

After a specific time, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Plot the rate of Pi release as a function of the inhibitor concentration to determine the IC50 value for (-)-blebbistatin and to confirm the lack of activity for this compound.

In Vitro Motility Assay

This assay visualizes the motor activity of myosin II by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Objective: To demonstrate that (-)-blebbistatin, but not this compound, inhibits the sliding velocity of actin filaments propelled by myosin II.

Materials:

-

Myosin II

-

Fluorescently labeled F-actin

-

ATP

-

Motility buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Flow cell (microscope slide and coverslip)

-

Fluorescence microscope with a camera capable of time-lapse imaging

Protocol:

-

Coat the surface of a flow cell with myosin II.

-

Introduce fluorescently labeled F-actin into the flow cell.

-

Perfuse the flow cell with motility buffer containing ATP and either (-)-blebbistatin, this compound, or DMSO.

-

Record time-lapse movies of the moving actin filaments.

-

Analyze the movies to determine the average sliding velocity of the actin filaments for each condition.

Cellular Contractility Assays

These assays assess the impact of myosin II inhibition on the contractile forces generated by cells.

Objective: To show that (-)-blebbistatin, but not this compound, reduces cellular contractility.

Common Methodologies:

-

Collagen Gel Contraction Assay: Cells are embedded in a 3D collagen matrix. The ability of the cells to contract the gel is measured over time.[5]

-

Traction Force Microscopy (TFM): Cells are cultured on a flexible substrate embedded with fluorescent beads. The displacement of the beads is used to calculate the traction forces exerted by the cells.

-

Micropillar Arrays: Cells are cultured on an array of flexible micropillars. The deflection of the pillars is a direct measure of the contractile forces.

General Protocol (using Collagen Gel Contraction):

-

Prepare a collagen gel solution and mix with a cell suspension.

-

Cast the cell-collagen mixture into a multi-well plate and allow it to polymerize.

-

After polymerization, add cell culture medium containing (-)-blebbistatin, this compound, or DMSO to the wells.

-

Incubate the plate and periodically image the gels to measure their diameter.

-

Calculate the percentage of gel contraction for each condition.

Visualizing Myosin II-Dependent Processes and Experimental Workflows

Myosin II-Dependent Signaling in Cell Migration

Myosin II plays a critical role in the protrusive and contractile events that drive cell migration. Its activity is regulated by upstream signaling pathways, such as the Rho/ROCK pathway.

Caption: Myosin II signaling pathway in cell migration.

Experimental Workflow for Validating Myosin II Inhibition

The following diagram illustrates a logical workflow for validating the specific inhibition of myosin II using (-)-blebbistatin and this compound.

Caption: Experimental workflow for validating myosin II inhibition.

Overcoming the Limitations of Blebbistatin

Researchers should be aware of the limitations of blebbistatin, including its phototoxicity upon exposure to blue light, cytotoxicity with long-term incubation, and poor water solubility.[1] To mitigate these issues, several derivatives have been developed:

-

(S)-nitro-blebbistatin: Offers increased photostability and reduced fluorescence, but with a lower affinity for myosin II (IC50 for non-muscle myosin IIA is ~27 µM).[1]

-

para-aminoblebbistatin: A water-soluble derivative that is non-fluorescent, photostable, and neither cytotoxic nor phototoxic, with an IC50 for rabbit skeletal muscle myosin S1 of 1.3 µM.[1]

When designing experiments, particularly those involving live-cell imaging with fluorescence microscopy, the use of these derivatives or careful control of light exposure is crucial.

Conclusion

The judicious use of this compound as a negative control is paramount for the unambiguous interpretation of experiments aimed at elucidating the roles of myosin II. By adhering to the rigorous experimental designs and protocols outlined in this guide, researchers can confidently validate their findings and contribute to a deeper understanding of the myriad cellular processes orchestrated by this essential motor protein. The continued development of improved myosin II inhibitors, coupled with the principled use of appropriate controls, will undoubtedly pave the way for new discoveries in cell biology and the development of novel therapeutic strategies targeting myosin II-related pathologies.

References

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving (+)-Blebbistatin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Blebbistatin is the inactive enantiomer of the selective, cell-permeable inhibitor of non-muscle myosin II, (-)-blebbistatin.[1] The active form, (-)-blebbistatin, inhibits the ATPase activity of myosin II, thereby blocking cell blebbing, directed cell migration, and cytokinesis.[2][3] Due to its inactivity, this compound serves as an ideal negative control in cell culture experiments to ensure that the observed effects are due to the specific inhibition of myosin II by (-)-blebbistatin and not from off-target effects of the chemical scaffold.[1] Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture.

Mechanism of Action (of the Active Enantiomer):

(-)-Blebbistatin specifically inhibits non-muscle myosin IIA and IIB ATPases with IC50 values in the low micromolar range (0.5-5.0 µM).[2][3] It has a much lower inhibitory effect on smooth muscle myosin.[2][3] The molecule binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, which in turn prevents the conformational changes necessary for force generation and movement. This inhibition is reversible.[2] In contrast, this compound is largely inactive, inhibiting ATPase activity by a maximum of 10%.[1]

Data Presentation:

Table 1: Solubility and Storage of this compound

| Parameter | Value | Reference |

| Molecular Weight | 292.34 g/mol | |

| Appearance | Crystalline solid | [2] |

| Solubility in DMSO | ~10 mg/mL to 58 mg/mL | [2][4] |

| Solubility in DMF | ~10 mg/mL | [2][3] |

| Solubility in Aqueous Buffers | Sparingly soluble | [2][3] |

| Recommended Stock Solution Solvent | DMSO | [2][4] |

| Recommended Stock Solution Concentration | 10-100 mM | [3] |

| Storage of Solid Compound | -20°C for up to 4 years | |

| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | [5] |

| Storage of Aqueous Working Solution | Not recommended for more than one day. | [2][3] |

Table 2: Recommended Working Concentrations

| Application | Cell Type | Recommended Concentration Range | Reference |

| Control for Myosin II Inhibition | Various | Typically used at the same concentration as the active (-)-blebbistatin. | [1] |

| General Cell Culture | Various | 10 - 200 µM (as a control) | [6] |

| Hepatic Stellate Cells | Mouse | 12.5 - 50 µM | [7] |

| Trabecular Meshwork and Ciliary Body Cells | Porcine | 10 - 200 µM | [6] |

Note: The optimal working concentration should be determined experimentally for each cell type and assay.

Experimental Protocols:

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

Protocol:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.

-

Weighing: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound (Molecular Weight = 292.34 g/mol ).

-

Dissolving: Add the appropriate volume of DMSO to the weighed this compound. For 2.92 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] This minimizes repeated freeze-thaw cycles which can degrade the compound.

Preparation of Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 50 µM this compound, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.

-

Mixing: Gently mix the medium by pipetting up and down or by swirling the culture vessel. Avoid vigorous shaking or vortexing which can be detrimental to cells.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]

-

Immediate Use: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of blebbistatin for more than one day.[2][3]

Mandatory Visualizations:

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the role of this compound as a control and the experimental workflow for its use in cell culture.

Caption: Role of this compound as an inactive control.

Caption: Workflow for preparing this compound for cell culture.

Important Considerations:

-

Photosensitivity: Blebbistatin is known to be sensitive to blue light (450-490 nm), which can lead to the formation of cytotoxic photoproducts.[2] It is advisable to minimize exposure of blebbistatin solutions to light, especially during fluorescence microscopy experiments.

-

Precipitation: Blebbistatin has low solubility in aqueous solutions. If precipitation is observed upon dilution in culture medium, ensure the DMSO stock is thoroughly dissolved and consider pre-warming the medium.

-

Control Experiments: Always include a vehicle control (DMSO alone) at the same final concentration used for the this compound treatment to account for any effects of the solvent on the cells. The use of this compound as a negative control alongside the active (-)-blebbistatin is crucial for validating the specificity of the observed effects.

References

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 3. Blebbistatin [wahoo.cns.umass.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (+)-Blebbistatin Treatment in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II ATPase activity. It exists as two enantiomers: the active (-)-blebbistatin and the inactive (+)-blebbistatin. While (-)-blebbistatin is widely used to study the roles of myosin II in cellular processes such as cytokinesis, cell migration, and contraction, this compound serves as an essential negative control.[1][2] The use of this compound is critical to ensure that the observed cellular effects are due to the specific inhibition of myosin II by the active enantiomer and not a result of off-target effects, cytotoxicity, or phototoxicity, which have been associated with blebbistatin compounds.[3][4] This document provides detailed application notes and protocols for the use of this compound in primary cell culture.

Mechanism of Action

The active enantiomer, (-)-blebbistatin, inhibits myosin II by binding to a pocket on the myosin head, trapping it in a complex with ADP and inorganic phosphate, which has a low affinity for actin.[5] This prevents the power stroke and subsequent force generation. In contrast, this compound is the inactive enantiomer and exhibits minimal inhibition of myosin II ATPase activity, with a reported maximum inhibition of only about 10%. Its primary role in research is to serve as a negative control to validate the specificity of the effects observed with (-)-blebbistatin.[2][6]

Data Presentation

Table 1: Comparative Inhibitory Concentrations (IC50) of Blebbistatin Enantiomers

| Myosin Isoform | (-)-Blebbistatin IC50 (µM) | This compound Activity | Reference |

| Non-muscle myosin IIA | 0.5 - 5.0 | Inactive | [1][7] |

| Non-muscle myosin IIB | 0.5 - 5.0 | Inactive | [1][7] |

| Skeletal muscle myosin | ~2 | Inactive | [5] |

| Smooth muscle myosin | ~80 (poorly inhibits) | Not reported | [5][7] |

Table 2: Recommended Working Concentrations for Blebbistatin in Primary Cell Culture

| Primary Cell Type | (-)-Blebbistatin Concentration (µM) | This compound Control Concentration (µM) | Application | Reference |

| Porcine Trabecular Meshwork Cells | 10 - 200 | Same as active | Morphology & Adhesion | |

| Mouse Hepatic Stellate Cells | 12.5 - 50 | Same as active | Morphology & Contraction | [8] |

| Adult Mouse Cardiac Myocytes | Micromolar concentrations | Same as active | Viability & Culture Longevity | [5][9] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 | 100 | Lamellipodia & Barrier Function | [6] |

| Breast Cancer Cells (MDA-MB-231) | 5 - 20 | Same as active | Aggregate Compaction | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions.[1][2] Therefore, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][10]

Materials:

-

This compound powder

-

Anhydrous DMSO or DMF

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound in anhydrous DMSO. For a 10 mM stock solution of this compound (MW: 292.34 g/mol ), dissolve 2.92 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

General Protocol for Treatment of Primary Cells

This protocol provides a general workflow for treating primary cells with this compound as a negative control alongside the active (-)-blebbistatin. Specific parameters such as cell density, incubation time, and compound concentration should be optimized for each cell type and experimental question.

Materials:

-

Primary cells of interest cultured in appropriate vessels

-

Complete cell culture medium

-

(-)-Blebbistatin stock solution

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

Procedure:

-

Cell Seeding: Plate primary cells at the desired density in multi-well plates, petri dishes, or on coverslips, and allow them to adhere and recover for at least 24 hours.

-

Preparation of Working Solutions: On the day of the experiment, thaw the aliquoted stock solutions of (-)-blebbistatin and this compound. Prepare fresh working solutions by diluting the stock solutions in pre-warmed complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the medium containing (-)-blebbistatin, this compound, or the vehicle control to the respective wells.

-

Ensure that the concentration of this compound is identical to the concentration of (-)-blebbistatin being tested.

-

-

Incubation: Incubate the cells for the desired period (e.g., 2 hours to 72 hours, depending on the assay).[5][8]

-

Downstream Analysis: Following incubation, proceed with the planned analysis, which may include:

-

Microscopy: Analyze cell morphology, cytoskeletal organization, or cell migration using phase-contrast or fluorescence microscopy.

-

Biochemical Assays: Perform assays to measure cell viability (e.g., MTT or trypan blue exclusion), proliferation, or specific protein activity.

-

Functional Assays: Conduct assays to assess cell contraction, adhesion, or barrier function.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanical uncoupler blebbistatin is associated with significant electrophysiological effects in the isolated rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blebbistatin extends culture life of adult mouse cardiac myocytes and allows efficient and stable transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]

- 8. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

Application Notes and Protocols: (+)-Blebbistatin in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-blebbistatin, a selective inhibitor of non-muscle myosin II (NMII) ATPase activity, in three-dimensional (3D) cell culture models.[1] By acutely and reversibly inhibiting NMII, this compound serves as a powerful tool to investigate the roles of cellular contractility, migration, and mechanotransduction in a more physiologically relevant context than traditional 2D cell culture.[2]

Introduction

Three-dimensional cell culture systems, such as spheroids and organoids, are increasingly utilized in drug discovery and basic research to better mimic the complex in vivo microenvironment.[3] Within these models, cellular contractility, primarily driven by the actin-myosin cytoskeleton, plays a pivotal role in processes like cell sorting, invasion, and tissue morphogenesis. This compound, by targeting NMII, allows for the precise dissection of these mechanical processes.[2][4] It is important to note that the inactive enantiomer, this compound, is an excellent negative control for experiments to ensure that observed effects are due to myosin II inhibition and not off-target effects.[4]

Mechanism of Action

This compound specifically inhibits the ATPase activity of non-muscle myosin II.[1] It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, which in turn prevents the conformational changes required for force generation and filament sliding.[5] This inhibition of actomyosin contractility leads to a reduction in intracellular tension, altering cell shape, adhesion, and motility.[6][7]

Key Applications in 3D Cell Culture

-

Inhibition of Cell Migration and Invasion: In 3D matrices, where cells must navigate a complex extracellular matrix (ECM), NMII-dependent contractility is often essential for migration.[6] Blebbistatin has been shown to be significantly more potent in inhibiting 3D cell invasion compared to 2D cell migration.[8]

-

Modulation of Spheroid Formation and Compaction: Actomyosin contractility influences cell-cell adhesion and the overall architecture of spheroids. Treatment with blebbistatin can affect spheroid formation, leading to looser, more irregular aggregates in some cell types, while in others it can paradoxically promote compaction.[9]

-

Investigation of Mechanotransduction: By altering cellular contractility, blebbistatin allows researchers to study how mechanical forces influence cell signaling, differentiation, and gene expression in a 3D context.

-

Improving Cell Viability and Culture Efficiency: In some applications, such as the culture of primary cardiomyocytes and intestinal organoids, blebbistatin has been shown to improve cell survival and the efficiency of establishing cultures.[10][11]

Quantitative Data Summary

The optimal concentration and treatment time for this compound can vary significantly depending on the cell type, the 3D culture system, and the specific biological question being addressed. The following table summarizes quantitative data from various studies.

| Cell Line/Model | 3D Culture System | Blebbistatin Concentration | Incubation Time | Observed Effect | Reference |

| Human Fibrosarcoma (HT 1080) | Collagen I & Matrigel | 5 µM (IC50 for invasion) | Not specified | Inhibition of 3D invasion | [8] |

| Human Breast Adenocarcinoma (MDA-MB-231) | Not specified | >90 µM (IC50 for 2D migration) | Not specified | Less potent inhibition of 2D migration compared to 3D invasion | [8] |

| Human Fibroblasts | 3D Collagen Gels | 5 µM and 25 µM | Overnight | Regulation of 3D migration rates | [12] |

| Human Osteosarcoma (HOS) | Microchannels | 50 µM | Not specified | Drastic suppression of traction forces | [13] |

| Porcine Trabecular Meshwork & Ciliary Body Cells | Not specified | 10-200 µM | Not specified | Dose-dependent changes in cell morphology and decreased actin stress fibers | [14] |

| Mouse Hepatic Stellate Cells | Wound Healing Assay | Not specified | 24 hours | Promotion of wound-induced cell migration | [7] |

| Human Breast Cancer Cell Lines (MCF-10A, MDA-MB-231, etc.) | Spheroids | 5 µM and 20 µM | 72 hours | Altered spheroid compaction and cell sorting | [9] |

| Human Primary Cardiomyocytes | 2D Culture | 10 µM and 20 µM | 5 and 7 days | Increased cellular survival and maintenance of elongated morphology | [11] |

Experimental Protocols

Protocol 1: Inhibition of Cell Invasion in a 3D Matrigel Model

This protocol describes how to assess the effect of this compound on the invasion of cancer cells from a spheroid embedded in a 3D matrix.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Ultra-low attachment 96-well round-bottom plates

-

Matrigel or other basement membrane extract

-

This compound (and inactive enantiomer this compound for control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)

-

Imaging system (e.g., confocal microscope)

Procedure:

-

Spheroid Formation:

-

Harvest cells and resuspend in culture medium at a desired concentration (e.g., 2,000-5,000 cells/well).

-

Seed cells into an ultra-low attachment 96-well plate.

-

Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate for 24-72 hours to allow for spheroid formation.

-

-

Embedding Spheroids in Matrix:

-

Thaw Matrigel on ice.

-

Gently transfer spheroids from the 96-well plate to a microcentrifuge tube.

-

Carefully remove the supernatant and resuspend the spheroids in the desired concentration of Matrigel.

-

Pipette the spheroid-Matrigel suspension into the center of a well in a new culture plate.

-

Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

-

Treatment with this compound:

-

Prepare culture medium containing the desired concentrations of this compound, this compound (control), or DMSO (vehicle control).

-

Gently add the treatment medium on top of the solidified Matrigel.

-

-

Invasion Assay:

-

Incubate the plate for a desired period (e.g., 24-72 hours), allowing cells to invade the surrounding matrix.

-

Monitor and capture images of the spheroids at regular intervals using a microscope.

-

-

Fixation and Staining (Optional):

-

Carefully remove the medium and wash with PBS.

-

Fix the spheroids in 4% paraformaldehyde for 20-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 for 15 minutes.

-

Wash three times with PBS.

-

Stain with fluorescently labeled phalloidin and DAPI according to the manufacturer's instructions.

-

-

Imaging and Analysis:

-

Image the spheroids using a confocal microscope.

-

Quantify the extent of cell invasion by measuring the area or distance of cell migration from the spheroid core.

-

Protocol 2: Analysis of Spheroid Compaction

This protocol details a method to evaluate the impact of this compound on the compaction of cell aggregates.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Ultra-low attachment 96-well round-bottom plates

-

This compound

-

DMSO

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of your cells.

-

Seed a defined number of cells (e.g., 5,000 cells/well) into the wells of an ultra-low attachment 96-well plate.

-

-

Treatment:

-

Immediately after seeding, add culture medium containing the desired concentrations of this compound or DMSO to the respective wells.

-

-

Monitoring Compaction:

-

Capture brightfield images of the forming aggregates at regular time points (e.g., 0, 6, 12, 24, 48, 72 hours).

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area of the spheroids at each time point.

-

Plot the change in spheroid area over time for each treatment condition to assess the rate and extent of compaction.

-

Visualizations

Below are diagrams illustrating key concepts related to the application of this compound.

Caption: Signaling pathway of this compound's inhibitory action.

Caption: A typical experimental workflow for studying this compound in 3D cell culture.

Caption: Logical relationship of this compound's effect on cell contractility and matrix deformation.

References

- 1. stemcell.com [stemcell.com]

- 2. Blebbistatin - Wikipedia [en.wikipedia.org]

- 3. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Culture of Intestinal Organoids with Blebbistatin | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Blebbistatin and its Enantiomers: Washout Procedures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective washout of blebbistatin, a selective inhibitor of non-muscle myosin II ATPase activity, and its enantiomers from biological samples. Proper washout is crucial for studying the reversibility of myosin II inhibition and for time-course experiments investigating cellular recovery.

Introduction

Blebbistatin is a widely used small molecule inhibitor that specifically targets non-muscle myosin II, a key motor protein involved in various cellular processes such as cytokinesis, cell migration, and adhesion.[1] It functions by binding to a pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and preventing the power stroke.[1] The active enantiomer is (-)-blebbistatin, while (+)-blebbistatin exhibits significantly lower activity. Due to its mechanism of action, the effects of blebbistatin are generally reversible upon its removal. However, the efficiency and kinetics of this reversal are dependent on several factors, including concentration, duration of treatment, and the experimental system.

Data Presentation: Washout Parameters and Recovery Times

The following table summarizes key quantitative data from various studies on the washout of blebbistatin, providing a reference for designing experiments.

| Cell/Tissue Type | Blebbistatin Concentration | Treatment Duration | Washout Procedure | Recovery Time & Observations |

| Porcine Trabecular Meshwork Cells | 100 µM | 5 hours | Rinsing with cell culture medium a minimum of three times.[2] | Complete restoration of normal cell shape, actin cytoskeleton, and focal adhesions within 24 hours.[2] |

| Porcine Trabecular Meshwork Cells | 200 µM | 5 hours | Rinsing with cell culture medium a minimum of three times.[2] | Recovery of normal morphology required more than 48 hours.[2] |

| REF52 Cells | 100 µM | Not specified | Immediate imaging after washout.[3] | Actin bundles detectable after 3-5 minutes; overall pattern of actin and NMII distribution similar to untreated cells by 15 minutes.[3] |

| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 60 minutes | Washout into control media.[4] | Vinculin colocalized with paxillin in adhesions within 15 minutes; normal adhesion size regained within 30-60 minutes.[4] |

| Isolated Rabbit Heart | 5 µM (racemic) | 60 minutes | Perfusion with Tyrode solution without blebbistatin. | Partial recovery of electrophysiological parameters after 2 hours. |

| Isolated Rat Hearts | 1 µM | Not specified | Perfusion with blebbistatin-free solution.[5] | Washout for up to 2 hours did not restore cardiac contractions to original levels.[5] |

Experimental Protocols

Protocol 1: Washout of Blebbistatin from Cultured Cells

This protocol is suitable for studying the recovery of cellular morphology, cytoskeletal organization, and focal adhesions following blebbistatin treatment.

Materials:

-

Cells cultured on appropriate substrates (e.g., glass-bottom dishes for imaging)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

(-)-Blebbistatin stock solution (e.g., 10 mM in DMSO)

-

Microscope with live-cell imaging capabilities (optional)

-

Fixation and staining reagents (e.g., paraformaldehyde, phalloidin, antibodies for focal adhesion proteins)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and spread overnight.

-

Blebbistatin Treatment:

-

Prepare the desired final concentration of blebbistatin in pre-warmed complete cell culture medium. A common working concentration is 10-50 µM.

-

Aspirate the existing medium from the cells and replace it with the blebbistatin-containing medium.

-

Incubate the cells for the desired duration (e.g., 30 minutes to 2 hours). To minimize phototoxicity, it is recommended to keep the cells in the dark during incubation.[3]

-

-

Washout:

-

Aspirate the blebbistatin-containing medium.

-

Gently wash the cells three times with pre-warmed PBS to remove residual blebbistatin.

-

Add pre-warmed complete cell culture medium to the cells.

-

-

Post-Washout Analysis:

-

Live-Cell Imaging: For dynamic studies, begin imaging immediately after the final wash to observe the recovery of cellular processes in real-time.[3]

-

Fixed-Cell Analysis: At various time points post-washout (e.g., 5, 15, 30, 60 minutes, and 24 hours), fix the cells.

-

Perform immunofluorescence staining for markers of interest, such as F-actin (using fluorescently labeled phalloidin) and focal adhesion proteins (e.g., vinculin, paxillin), to assess the restoration of the cytoskeleton and cell-matrix adhesions.[4]

-

Protocol 2: Assessment of Focal Adhesion Recovery after Blebbistatin Washout

This protocol provides a method to quantify the re-localization of focal adhesion proteins following the removal of blebbistatin.

Materials:

-

Cells expressing fluorescently tagged focal adhesion proteins (e.g., GFP-paxillin)

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Image analysis software (e.g., ImageJ/Fiji)

-

Materials from Protocol 1

Procedure:

-

Follow steps 1-3 of Protocol 1 for cell preparation, blebbistatin treatment, and washout.

-

Live-Cell Imaging:

-

Immediately after washout, place the cells on a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor the dynamics of fluorescently tagged focal adhesion proteins.

-

-

Image Analysis:

-

Use image analysis software to quantify the intensity and size of focal adhesions over time.

-

Track the recruitment of focal adhesion proteins to newly forming or recovering adhesions.

-

This analysis will provide quantitative data on the kinetics of focal adhesion reassembly after the inhibition of myosin II is reversed.[4]

-

Mandatory Visualizations

Caption: Non-muscle myosin II signaling pathway and point of blebbistatin inhibition.

Caption: A typical experimental workflow for studying blebbistatin washout effects.

References

- 1. Myosin complexed with ADP and blebbistatin reversibly adopts a conformation resembling the start point of the working stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blebbistatin, a Novel Inhibitor of Myosin II ATPase Activity, Increases Aqueous Humor Outflow Facility in Perfused Enucleated Porcine Eyes | IOVS | ARVO Journals [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Myosin II activity regulates vinculin recruitment to focal adhesions through FAK-mediated paxillin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

(+)-blebbistatin solubility issues and solutions

Welcome to the technical support center for (+)-blebbistatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide practical solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the inactive enantiomer of (-)-blebbistatin.[1][2] While (-)-blebbistatin is a well-known selective inhibitor of non-muscle myosin II ATPase activity, this compound serves as a crucial negative control in experiments.[2][3] Its use helps to distinguish the specific effects of myosin II inhibition from any non-specific or off-target effects of the blebbistatin molecule.[2]

Q2: What are the primary solubility issues with this compound?

The main challenge with this compound, much like its active counterpart, is its poor solubility in aqueous solutions.[2][4] Researchers often encounter precipitation when diluting stock solutions (typically prepared in DMSO) into aqueous buffers or cell culture media.[5] This can lead to inaccurate experimental concentrations and unreliable results.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6][7] However, it is only sparingly soluble in aqueous buffers.[1][6][7]

Solubility Data

The following tables summarize the solubility of blebbistatin and its derivatives in various solvents.

Table 1: Solubility of (±)-Blebbistatin

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 29.23 - 120 | 100 - 410.49 | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[8][9][10] Ultrasonic treatment may be needed.[8] |

| DMF | ~20 | ~68.4 | Purge with an inert gas.[1] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.7 | Prepare fresh; not recommended for storage for more than one day.[1][6][7] |

| Methanol | 1.5 | 5.13 | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 | ≥ 20.52 | A clear solution can be achieved.[8] |

| 10% DMSO, 90% Corn Oil | ≥ 6 | ≥ 20.52 | A clear solution can be achieved.[8] |

Table 2: Solubility of (-)-Blebbistatin

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 39 - 100 | 133.41 - 342 | Use fresh DMSO as moisture can reduce solubility.[10] |

| 90% DMSO | 75 | 256.5 | |

| Water | Insoluble | Insoluble | |

| Ethanol | Insoluble | Insoluble |

Table 3: Solubility of this compound Derivatives

| Derivative | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| (S)-nitro-Blebbistatin | DMSO | ~16 | ~49.5 | More stable form of (-)-blebbistatin.[11] |

| (S)-nitro-Blebbistatin | DMF | ~16 | ~49.5 | |

| (S)-nitro-Blebbistatin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.5 | Prepare fresh.[11] |

| para-aminoblebbistatin | Aqueous Buffer | ~0.128 | ~0.440 | Highly soluble derivative.[4] |

| (S)-4'-nitro-Blebbistatin | DMF | 20 | 59.3 | More stable and less phototoxic form of (-)-blebbistatin.[12] |

| (S)-4'-nitro-Blebbistatin | DMSO | 10 | 29.65 | |

| (S)-4'-nitro-Blebbistatin | 1:1 DMF:PBS (pH 7.2) | 0.5 | 1.48 |

Troubleshooting Guide

Issue: Precipitation upon dilution in aqueous media.

Cause: The low aqueous solubility of this compound. When a concentrated DMSO stock is added to a large volume of aqueous solution, the DMSO is diluted, and the blebbistatin crashes out of solution.

Solutions:

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. For example, first dilute the stock into a smaller volume of media, vortex, and then add this intermediate dilution to the final volume.

-

Warming the Solution: Gently warming the aqueous solution (e.g., to 37-45°C) before adding the blebbistatin stock can sometimes help to keep it in solution.[5]

-

Use of Co-solvents/Formulations:

-

Prepare Fresh Solutions: Aqueous solutions of blebbistatin are not stable and should be prepared fresh for each experiment.[6][7] It is not recommended to store aqueous solutions for more than one day.[1][6][7]

-

Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[8]

Issue: Inconsistent experimental results.

Cause: Inaccurate concentration of soluble blebbistatin due to precipitation. The actual concentration of the compound in solution may be much lower than the calculated concentration.

Solutions:

-

Visual Inspection: Before each experiment, carefully inspect the final working solution for any visible precipitate. If present, the solution should be remade.

-

Use of More Soluble Derivatives: Consider using more water-soluble derivatives of blebbistatin, such as para-aminoblebbistatin, which has a significantly higher aqueous solubility.[4]

-

Control Experiments: Always include a vehicle control (e.g., the same final concentration of DMSO without blebbistatin) to account for any effects of the solvent on the experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Weigh out the desired amount of solid this compound.

-

Add fresh, anhydrous DMSO to the solid to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex or sonicate gently until the solid is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month when stored properly.[8]

Protocol 2: Preparation of a Working Solution for Cell Culture

-

Thaw a frozen aliquot of the this compound DMSO stock solution.

-

Warm the cell culture medium to 37°C.

-

Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. It is critical to add the blebbistatin solution to the medium and mix immediately to minimize precipitation.

-

Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

-

The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Signaling Pathways and Workflows

Blebbistatin's Mechanism of Action

(-)-Blebbistatin inhibits the ATPase activity of non-muscle myosin II, which is crucial for various cellular processes such as cytokinesis, cell migration, and the maintenance of cell shape. It achieves this by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin. This compound, being the inactive enantiomer, does not exhibit this inhibitory activity and is used to control for off-target effects.

Caption: Mechanism of (-)-blebbistatin inhibition of the myosin II ATPase cycle.

Experimental Workflow for Addressing Solubility Issues

Caption: Troubleshooting workflow for this compound solubility issues.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Blebbistatin - Wikipedia [en.wikipedia.org]

- 3. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 7. Blebbistatin [wahoo.cns.umass.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (+/-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. (S)-4'-nitro-Blebbistatin | CAS 1621326-32-6 | Cayman Chemical | Biomol.com [biomol.com]

Technical Support Center: Minimizing Blebbistatin Fluorescence in Imaging Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize issues related to blebbistatin fluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my imaging background so high when using blebbistatin?

A1: Blebbistatin itself is a fluorescent molecule. Its fluorescence can significantly increase the background signal in your images, especially when using high concentrations.[1][2] The fluorescence of blebbistatin is dependent on its environment; it has different excitation and emission profiles when dissolved in aqueous solutions versus organic solvents like DMSO or when bound to proteins.[1][2]

Q2: At what wavelengths does blebbistatin fluoresce?

A2: When dissolved in water, blebbistatin has a major excitation peak at approximately 340 nm and an emission peak around 410 nm.[2] However, in a lipophilic environment or when bound to proteins, its excitation peak shifts to around 420-430 nm and the emission peak shifts to a much broader range, around 560 nm.[1][2] This red-shifted emission can interfere with common green and red fluorophores.

Q3: Can blebbistatin fluorescence interfere with my GFP or other fluorescent proteins?

A3: Yes. The broad emission spectrum of blebbistatin, particularly when it accumulates in the cellular environment, can overlap with the emission of green fluorescent protein (GFP) and other fluorophores, making it difficult to distinguish your signal of interest from the background fluorescence of the inhibitor.[1][2][3]

Q4: I've noticed cell death in my imaging experiments with blebbistatin, especially with blue light excitation. Why is this happening?

A4: Blebbistatin is known to be phototoxic.[1][4][5] Upon illumination with blue light (around 450-490 nm) or UV light (around 365 nm), blebbistatin can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1][4][5][6] This phototoxicity is independent of its myosin-inhibiting activity.[1]

Q5: Are there any alternatives to blebbistatin that are less fluorescent and phototoxic?

A5: Yes, several derivatives of blebbistatin have been developed to address these issues. The most common and effective are para-nitroblebbistatin and para-aminoblebbistatin, which are non-fluorescent and photostable.[1][3][7][8][9][10][11][12][13]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

-

Difficulty distinguishing the fluorescent signal from the background.

-

A diffuse, hazy signal across the entire image.

-

High signal intensity in control regions where no specific labeling is expected.

Troubleshooting Steps:

-

Reduce Blebbistatin Concentration: Use the lowest effective concentration of blebbistatin. This may require performing a dose-response curve to determine the minimal concentration needed to achieve the desired myosin II inhibition in your specific cell type or system.[1]

-

Optimize Imaging Medium: Image cells in an optically clear buffered saline solution or a phenol red-free medium designed to reduce background fluorescence.[14][15]

-

Use a Non-Fluorescent Alternative: Switch to a non-fluorescent derivative like para-nitroblebbistatin or para-aminoblebbistatin.[1][3][9][12] Para-aminoblebbistatin has the added advantage of being highly water-soluble.[7][8][12][16][17]

-

Employ Background Subtraction: Use image processing software to subtract the background fluorescence. Acquire an image of a control sample treated with blebbistatin but without your fluorescent probe to create a background reference.[15]

-

Optimize Filter Sets: Use narrow bandpass emission filters to specifically capture the emission of your fluorophore and exclude as much of the blebbistatin fluorescence as possible.[18][19]

Issue 2: Phototoxicity and Cell Death

Symptoms:

-

Cell blebbing, rounding, or detachment from the substrate during or after imaging.

-

Decreased cell viability in blebbistatin-treated samples compared to controls.

-

Loss of fluorescent signal over time due to cell death.

Troubleshooting Steps:

-

Avoid Blue Light Excitation: If possible, use fluorophores that are excited by longer wavelengths of light (e.g., red or far-red dyes) to avoid the wavelengths that cause blebbistatin phototoxicity (365 nm and 450-490 nm).[4][5]

-

Switch to a Photostable Derivative: Use para-nitroblebbistatin or para-aminoblebbistatin, which are not phototoxic.[1][8][9][10][13]

-

Minimize Light Exposure: Reduce the intensity and duration of light exposure to the minimum required for image acquisition. Use neutral density filters and keep exposure times as short as possible.

-

Use an Inactive Control: As a control, use the inactive enantiomer, (+)-blebbistatin, to determine if the observed toxicity is due to off-target effects of the blebbistatin molecule itself, independent of myosin II inhibition and phototoxicity.[1][20]

Quantitative Data Summary

The following tables summarize the key properties of blebbistatin and its derivatives.

Table 1: Comparison of Blebbistatin and its Derivatives

| Compound | Relative Fluorescence | Photostability | Phototoxicity | Water Solubility | Myosin II Inhibition (IC₅₀) |

| (-)-Blebbistatin | High | Low (inactive with blue light) | High | ~10 µM | 0.5-5 µM |

| This compound | High | Low | High | ~10 µM | Inactive (inhibits by max 10%) |

| para-Nitroblebbistatin | <1% of blebbistatin | High | Low/None | Low | Similar to blebbistatin |

| para-Aminoblebbistatin | Non-fluorescent | High | None | ~400 µM | 1.3 µM (rabbit skeletal S1), 6.6 µM (Dictyostelium motor domain) |

| (S)-Nitroblebbistatin | Low | High | Not specified | Low | 27 µM (nonmuscle myosin IIA) |

| para-Chloroblebbistatin | <1% of blebbistatin | High | High | Not specified | Similar to blebbistatin |

| Azidoblebbistatin | Fluorescent | Photoreactive (UV) | Not specified | Low | Similar to blebbistatin (before UV) |

Data compiled from multiple sources.[1][7][9][12][21][22]

Experimental Protocols

Protocol 1: Assessing Blebbistatin-Induced Phototoxicity

This protocol allows for the evaluation of cell viability after treatment with blebbistatin and exposure to light.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium

-

Blebbistatin and/or its derivatives (e.g., para-nitroblebbistatin)

-

DMSO (for stock solutions)

-

Fluorescence microscope with controlled illumination

-

Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

Methodology:

-

Cell Seeding: Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of blebbistatin (e.g., 10 mM in DMSO).[23] Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). Prepare a vehicle control (DMSO in medium).

-

Treatment: Replace the medium in the imaging dish with the medium containing blebbistatin or the vehicle control. Incubate for a specified time (e.g., 30 minutes) to allow for drug uptake.

-

Light Exposure: Place the imaging dish on the fluorescence microscope. Expose a defined region of the cells to blue light (e.g., 470 ± 20 nm) for a specific duration (e.g., 15 minutes).[9] Leave another region of the same dish unexposed as a dark control.

-

Incubation: Return the dish to the incubator and incubate for a period to allow for the development of phototoxic effects (e.g., 12-24 hours).[12][13]

-

Viability Staining: Stain the cells with a live/dead viability assay kit according to the manufacturer's instructions.

-

Imaging and Analysis: Acquire fluorescence images of both the light-exposed and dark control regions. Quantify the percentage of dead cells (e.g., propidium iodide positive) in each condition.

Diagrams